2-Methoxybenzo[c]phenanthrene 2-Methoxybenzo[c]phenanthrene
Brand Name: Vulcanchem
CAS No.: 4176-45-8
VCID: VC8400044
InChI: InChI=1S/C19H14O/c1-20-16-11-10-14-7-9-15-8-6-13-4-2-3-5-17(13)19(15)18(14)12-16/h2-12H,1H3
SMILES: COC1=CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C=C1
Molecular Formula: C19H14O
Molecular Weight: 258.3 g/mol

2-Methoxybenzo[c]phenanthrene

CAS No.: 4176-45-8

Cat. No.: VC8400044

Molecular Formula: C19H14O

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxybenzo[c]phenanthrene - 4176-45-8

Specification

CAS No. 4176-45-8
Molecular Formula C19H14O
Molecular Weight 258.3 g/mol
IUPAC Name 2-methoxybenzo[c]phenanthrene
Standard InChI InChI=1S/C19H14O/c1-20-16-11-10-14-7-9-15-8-6-13-4-2-3-5-17(13)19(15)18(14)12-16/h2-12H,1H3
Standard InChI Key QLGPQVIOCQBYIQ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C=C1
Canonical SMILES COC1=CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C=C1

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The benzo[c]phenanthrene backbone consists of four fused benzene rings arranged in a non-linear fashion, creating a planar polycyclic system. The methoxy group at position 2 introduces electronic and steric modifications that distinguish 2-MBP from its parent hydrocarbon. Key structural parameters include:

PropertyValue/DescriptionSource
Molecular FormulaC19H14O\text{C}_{19}\text{H}_{14}\text{O}PubChem
Molecular Weight258.32 g/molPubChem
IUPAC Name2-Methoxybenzo[c]phenanthreneEPA DSSTox
SMILES NotationCOc1ccc2ccc3ccc4ccccc4c3c2c1PubChem
InChI KeyQLGPQVIOCQBYIQ-UHFFFAOYSA-NPubChem

The methoxy group’s electron-donating resonance effect increases electron density at adjacent carbons, potentially enhancing reactivity toward electrophilic substitution. This modification also influences intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical in crystallization and supramolecular assembly .

Synthetic Pathways and Reaction Dynamics

Reactivity Profile

The compound’s reactivity is hypothesized based on PAH chemistry:

  • Oxidation: Susceptible to oxidation at electron-rich positions, forming quinones or epoxides. Reagents like KMnO4\text{KMnO}_4 (acidic conditions) or OsO4\text{OsO}_4 could mediate these transformations.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) might partially saturate aromatic rings, yielding dihydro or tetrahydro derivatives.

  • Electrophilic Substitution: Nitration or sulfonation could occur at positions ortho/para to the methoxy group, guided by directing effects.

Industrial and Materials Science Applications

Organic Electronics

The extended π-system of 2-MBP could serve as a building block for organic semiconductors or light-emitting diodes (OLEDs). Its planar structure facilitates charge transport, while the methoxy group improves solubility in organic solvents.

Catalysis and Functional Materials

Surface-adsorbed 2-MBP might act as a ligand in transition metal catalysts, modulating reactivity in cross-coupling or hydrogenation reactions.

Environmental Impact and Degradation

Persistence and Bioaccumulation

PAHs like 2-MBP are resistant to abiotic degradation, posing long-term environmental risks. Photolytic degradation under UV light could generate oxygenated byproducts, necessitating ecological monitoring.

Bioremediation Strategies

Microbial consortia containing Sphingomonas or Mycobacterium species may metabolize 2-MBP via dioxygenase-mediated pathways, breaking the aromatic rings into less hazardous metabolites.

Future Research Directions

  • Synthetic Optimization: Developing high-yield, scalable synthesis methods for 2-MBP.

  • Mechanistic Studies: Elucidating its interactions with biological targets using X-ray crystallography and NMR.

  • Environmental Monitoring: Assessing its prevalence in urban aerosols and industrial effluents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator